(2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
(2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethoxybenzylidene moiety.
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-12-7-8-15(24-2)11(9-12)10-16-17(22)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI Key |
NFYHSPBYIVPXPW-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in inhibiting tumor growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this specific compound may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Synthesis and Reactivity
The synthesis of (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step reactions that optimize yield and purity. Key reactions include:
- Condensation Reactions : Involving the formation of the imine group.
- Cyclization : Leading to the formation of the thiazolidine ring.
Understanding these reactions is crucial for developing efficient synthetic pathways for producing this compound in larger quantities.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Thiazolidine ring, imine group | Antimicrobial, anticancer | Chlorophenyl substituent |
| 2-(4-Chlorophenyl)-3-(4-methylphenyl)thiazolidin-4-one | Similar thiazolidine structure | Anticancer | Different phenyl substituents |
| Benzothiazole Derivatives | Benzothiazole core | Varies widely | Structural diversity leads to varied activity |
This table illustrates how variations in structural features can influence biological activities among thiazolidinone derivatives.
Case Studies
- Anticancer Evaluation : A study published in Pharmaceutical Research evaluated the anticancer efficacy of several thiazolidinone derivatives, including this compound. The results indicated a significant reduction in cell viability in various cancer cell lines compared to controls.
- Antimicrobial Testing : In another study focusing on antimicrobial properties, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed effective inhibition at low concentrations.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Biological Activity
The compound (2Z,5Z)-2-[(2-Chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a thiazolidinone ring with substituents that influence its biological activity.
Antimicrobial Activity
Thiazolidinones have been reported to exhibit significant antimicrobial properties. The compound has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated:
- Inhibition against Escherichia coli : 88.46% inhibition observed in studies.
- Inhibition against Staphylococcus aureus : 91.66% inhibition noted.
These results indicate that modifications in the thiazolidinone structure can enhance antibacterial efficacy, particularly with electron-withdrawing groups like chlorine at the phenyl position .
Anticancer Activity
Thiazolidinones are also recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit the growth of cancer cells. Notably:
- It has shown effectiveness against HT29 adenocarcinoma cells and H460 lung cancer cells.
- Structure-activity relationship studies suggest that the introduction of certain substituents can significantly enhance anticancer activity .
Anti-inflammatory and Antioxidant Properties
Research indicates that thiazolidinones possess anti-inflammatory and antioxidant properties. The compound's antioxidant capacity was assessed using the ABTS assay, yielding an inhibition percentage of 81.8%. This suggests potential applications in treating oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The biological activities of thiazolidinones are highly dependent on their substituents. Key findings from SAR studies include:
- Electron-Withdrawing Groups : The presence of groups such as chlorine enhances antimicrobial activity.
- Hydrophobic Substituents : These groups can improve lipophilicity, which is beneficial for cellular uptake and bioactivity.
A summary of SAR findings is presented in Table 1.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-Withdrawing (Cl) | Increases antibacterial potency |
| Hydrophobic Groups | Enhances lipophilicity and bioactivity |
| Aromatic Rings | Contributes to anticancer effects |
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives:
- Study on Antibacterial Activity : A series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds were synthesized and tested against E. coli and S. aureus. The compound with a chlorophenyl group exhibited the highest antibacterial activity comparable to standard antibiotics like ampicillin .
- Anticancer Evaluation : Thiazolidinone derivatives were tested for cytotoxicity against various cancer cell lines, revealing promising results that support further development as potential anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
